molecular formula C16H13F4NO4 B174308 Ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 128426-94-8

Ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B174308
CAS No.: 128426-94-8
M. Wt: 359.27 g/mol
InChI Key: QRKGMXIQKJKKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a quinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. Attached to this core are various functional groups, including a cyclopropyl group, a difluoromethoxy group, and an ethyl ester group . The presence of these groups likely imparts unique chemical properties to the compound .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 402.19 g/mol . It has a density of 1.6±0.1 g/cm3 and a boiling point of 477.4±45.0 °C at 760 mmHg . The compound’s InChI key is ZVUUANRFLJIZGV-UHFFFAOYSA-N .

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature .

Safety and Hazards

The safety data sheet (SDS) for this compound indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, chemical reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and potentially even biological studies to assess its activity in biological systems .

Properties

IUPAC Name

ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO4/c1-2-24-15(23)9-6-21(7-3-4-7)12-8(13(9)22)5-10(17)11(18)14(12)25-16(19)20/h5-7,16H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKGMXIQKJKKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC(F)F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The whole of the ethyl 3-cyclopropylamino-2-(3-difluoromethoxy-2,4,5-trifluorobenzoyl)acrylate [(XIX), R1 =--OCHF2, R3' =H, R17 =C2H5, X =X'=F] [prepared as described in step (c) above] was dissolved in 150 ml of anhydrous diethyl ether, and then 0.39 g (0.0098 moles) of a 60% w/w suspension of sodium hydride in mineral oil was added in portions, whilst stirring at room temperature to the resulting solution. After completion of the addition, the stirring was continued at room temperature for an additional 1 hour, and then the mixture was acidified by the addition of 1N aqueous hydrochloric acid with vigorous stirring. The reaction mixture was filtered and washed with water and with diethyl ether, in that order, to give 1.44 g of ethyl 1-cyclopropyl-8-difluoromethoxy-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate as colorless needles, melting at 224°-226° C.
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ethyl 3-cyclopropylamino-2-(3-difluoromethoxy-2,4,5-trifluorobenzoyl)acrylate
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( XIX )
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